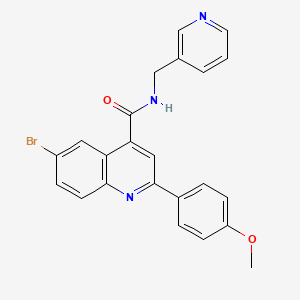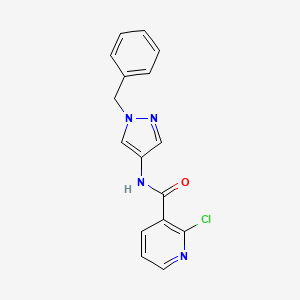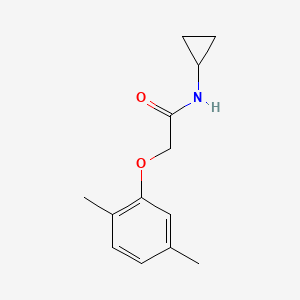![molecular formula C21H24N2O4S2 B4277638 2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B4277638.png)
2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide
Descripción general
Descripción
2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide, also known as PBN, is a synthetic compound that has been widely used in scientific research. It was first synthesized in the 1970s and has since been studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide is not fully understood, but it is believed to work by scavenging free radicals and inhibiting oxidative stress. 2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of reactive oxygen species in cells.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell death, to reduce inflammation, and to improve mitochondrial function. 2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide has also been shown to improve cognitive function and to protect against neurodegenerative diseases, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide in lab experiments is its ability to scavenge free radicals and inhibit oxidative stress, making it useful in the study of oxidative stress-related diseases. However, one of the limitations of using 2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide is its potential toxicity at high doses, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide. One area of research is the potential use of 2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of research is the use of 2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide as a radioprotective agent, as it has been shown to protect against radiation-induced oxidative stress. Additionally, 2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide may have potential applications in the treatment of other diseases, such as cancer and ischemia-reperfusion injury.
Aplicaciones Científicas De Investigación
2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant properties and can scavenge free radicals, making it useful in the study of oxidative stress and related diseases, such as cancer and neurodegenerative diseases. 2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide has also been studied for its potential use in the treatment of ischemia-reperfusion injury, a condition that occurs when blood flow is restored to a tissue after a period of ischemia, which can cause tissue damage.
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c1-13(27-15-8-6-14(7-9-15)21(2,3)4)19(24)23-20-22-17-11-10-16(29(5,25)26)12-18(17)28-20/h6-13H,1-5H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRJUKVRKGCKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)OC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![isopropyl 5-(anilinocarbonyl)-4-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4277560.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2,6-dimethoxybenzamide](/img/structure/B4277574.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4277578.png)
![6-({[3-(ethoxycarbonyl)-4-(3-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4277589.png)
![1-[(4-tert-butylphenoxy)acetyl]-2-methylindoline](/img/structure/B4277596.png)
![3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide](/img/structure/B4277605.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methylbenzamide](/img/structure/B4277606.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-nitrobenzoyl)piperazine](/img/structure/B4277609.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4277622.png)
![methyl 4-(4-ethylphenyl)-5-methyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4277628.png)



![dimethyl 2-{[(2,5-dimethylphenoxy)acetyl]amino}terephthalate](/img/structure/B4277648.png)